Cas no 1707604-64-5 (3-(Cyclopropylmethyl)pyrrolidine hydrochloride)

3-(Cyclopropylmethyl)pyrrolidine hydrochloride is a bicyclic amine derivative featuring a pyrrolidine core substituted with a cyclopropylmethyl group, delivered as a stable hydrochloride salt. This compound is of interest in pharmaceutical and agrochemical research due to its constrained ring system, which imparts rigidity and potential bioactivity. The hydrochloride form enhances solubility and handling properties, facilitating its use in synthetic applications. Its structural motif is valuable for exploring structure-activity relationships in drug discovery, particularly in modulating central nervous system (CNS) targets or as a building block for heterocyclic scaffolds. The cyclopropyl group may confer metabolic stability, making it a useful intermediate in medicinal chemistry.
3-(Cyclopropylmethyl)pyrrolidine hydrochloride structure
1707604-64-5 structure
Product Name:3-(Cyclopropylmethyl)pyrrolidine hydrochloride
CAS No:1707604-64-5
MF:C8H16ClN
MW:161.672341346741
MDL:MFCD27579022
CID:3047457
PubChem ID:75464806
Update Time:2025-05-19

3-(Cyclopropylmethyl)pyrrolidine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 3-(Cyclopropylmethyl)pyrrolidine hydrochloride
    • 3-(cyclopropylmethyl)pyrrolidine;hydrochloride
    • Z2216711770
    • 3-(cyclopropylmethyl)pyrrolidinehydrochloride
    • F2167-8042
    • AKOS030236738
    • G49049
    • 1707604-64-5
    • EN300-224978
    • MDL: MFCD27579022
    • Inchi: 1S/C8H15N.ClH/c1-2-7(1)5-8-3-4-9-6-8;/h7-9H,1-6H2;1H
    • InChI Key: FTNKZACFRZSXDA-UHFFFAOYSA-N
    • SMILES: Cl.N1CCC(C1)CC1CC1

Computed Properties

  • Exact Mass: 161.0971272g/mol
  • Monoisotopic Mass: 161.0971272g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 96.7
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12

3-(Cyclopropylmethyl)pyrrolidine hydrochloride Security Information

3-(Cyclopropylmethyl)pyrrolidine hydrochloride Pricemore >>

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Additional information on 3-(Cyclopropylmethyl)pyrrolidine hydrochloride

Introduction to 3-(Cyclopropylmethyl)pyrrolidine hydrochloride (CAS No. 1707604-64-5)

3-(Cyclopropylmethyl)pyrrolidine hydrochloride (CAS No. 1707604-64-5) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its cyclopropylmethyl substituent and pyrrolidine core structure, exhibits unique chemical properties that make it a promising candidate for various biochemical applications. The hydrochloride salt form enhances its solubility and stability, making it more suitable for in vitro and in vivo studies.

The molecular structure of 3-(Cyclopropylmethyl)pyrrolidine hydrochloride incorporates a cyclopropylmethyl group, which is known for its stability and ability to participate in various chemical reactions without rearrangement. This feature is particularly valuable in drug design, where structural rigidity can contribute to improved binding affinity and selectivity. The pyrrolidine ring, a common motif in bioactive molecules, further enhances the compound's potential as a pharmacophore. Its presence is often associated with biological activities such as receptor binding and enzyme inhibition.

In recent years, 3-(Cyclopropylmethyl)pyrrolidine hydrochloride has been studied for its potential applications in the development of novel therapeutic agents. Research has focused on its interaction with biological targets, particularly in the context of neurological disorders and inflammatory conditions. The compound's ability to modulate neurotransmitter systems has made it a subject of interest for researchers exploring treatments for cognitive impairments and neurodegenerative diseases.

One of the most compelling aspects of 3-(Cyclopropylmethyl)pyrrolidine hydrochloride is its structural versatility. The cyclopropylmethyl group can be further functionalized to create derivatives with tailored properties. This flexibility allows chemists to design molecules that exhibit enhanced efficacy or reduced toxicity compared to parent compounds. Such modifications are crucial in the iterative process of drug development, where optimizing pharmacokinetic and pharmacodynamic profiles is essential.

Recent advancements in computational chemistry have also contributed to the study of 3-(Cyclopropylmethyl)pyrrolidine hydrochloride. Molecular docking simulations and quantum mechanical calculations have provided insights into its binding interactions with target proteins. These studies have revealed that the compound can form stable hydrogen bonds and hydrophobic interactions with key residues in biological macromolecules, suggesting its potential as an inhibitor or modulator of specific enzymatic pathways.

The synthesis of 3-(Cyclopropylmethyl)pyrrolidine hydrochloride involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the cyclopropylmethyl group typically involves cross-coupling reactions or cyclization processes, while the formation of the pyrrolidine ring can be achieved through condensation reactions with appropriate precursors. The final step involves converting the free base into its hydrochloride salt to improve solubility and shelf-life stability.

In clinical research, 3-(Cyclopropylmethyl)pyrrolidine hydrochloride has been evaluated in preclinical models for its therapeutic potential. Studies have demonstrated its ability to attenuate inflammatory responses by modulating cytokine production and inhibiting key signaling pathways involved in immune activation. These findings have opened up avenues for exploring its use in treating autoimmune diseases and chronic inflammatory conditions.

The compound's structural features also make it an attractive scaffold for developing antiviral agents. The cyclopropylmethyl group can disrupt viral replication cycles by interfering with essential viral enzymes or protein-protein interactions. Additionally, the pyrrolidine core can be modified to enhance binding affinity to viral targets, providing a dual mechanism of action against pathogens.

From a regulatory perspective, 3-(Cyclopropylmethyl)pyrrolidine hydrochloride must undergo rigorous testing to meet safety and efficacy standards before being considered for clinical use. This includes toxicological studies to assess acute and chronic toxicity, as well as pharmacokinetic evaluations to determine absorption, distribution, metabolism, and excretion profiles. Compliance with Good Manufacturing Practices (GMP) ensures that the compound is produced consistently and meets high-quality standards.

The future prospects of 3-(Cyclopropylmethyl)pyrrolidine hydrochloride are promising, with ongoing research aimed at expanding its therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield novel derivatives with improved pharmacological profiles. Advances in synthetic methodologies may also facilitate large-scale production, making this compound more accessible for clinical trials and commercialization.

In conclusion, 3-(Cyclopropylmethyl)pyrrolidine hydrochloride (CAS No. 1707604-64-5) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. Its versatility as a molecular scaffold positions it as a valuable tool for developing new drugs targeting neurological disorders, inflammatory conditions, and infectious diseases. As research continues to uncover new insights into its mechanisms of action, this compound is poised to play a crucial role in future medical innovations.

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